4-Nitrocinnamic acid

Catalog No.
S3311757
CAS No.
882-06-4
M.F
C9H7NO4
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrocinnamic acid

CAS Number

882-06-4

Product Name

4-Nitrocinnamic acid

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoic acid

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+

InChI Key

XMMRNCHTDONGRJ-ZZXKWVIFSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-]

The exact mass of the compound 4-Nitrocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638142. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrocinnamic acid is a highly functionalized, electron-deficient aromatic carboxylic acid characterized by a strongly electron-withdrawing para-nitro group (predicted pKa ~4.07). In industrial and laboratory procurement, it serves as a critical building block for cross-coupling reactions, a specialized precursor for custom diamine monomers in high-performance polyimides, and a distinct electrostatic variant in medicinal chemistry. Unlike unsubstituted cinnamic acid, the para-nitro substitution significantly lowers the electron density of the alkene and aromatic ring, altering its reactivity in decarboxylative couplings [1] and dictating specific crystal packing arrangements during solid-state photodimerization [2]. These predictable, substituent-driven properties make it an essential starting material for workflows requiring strict stereocontrol, high-yield functionalization, or downstream reduction to specific 4-aminocinnamic acid isomers.

Substituting 4-nitrocinnamic acid with unsubstituted cinnamic acid, 4-methoxycinnamic acid, or directly purchasing 4-aminocinnamic acid frequently leads to process failure or inferior material properties. In transition-metal-catalyzed decarboxylative cross-couplings, electron-donating analogs suffer from sluggish kinetics and poor yields, whereas the strongly electron-withdrawing nitro group accelerates the reaction [1]. In polymer precursor synthesis, buyers might assume that starting directly with 4-aminocinnamic acid is more efficient for producing diamines; however, direct solid-state photodimerization of the amino derivative yields centrosymmetric α-truxillic acids. In contrast, the specific crystal packing of 4-nitrocinnamic acid esters forces the formation of specifically bent β- and δ-truxinic acids [2]. When subsequently reduced, these bent diamines are mandatory for synthesizing polyimides that achieve high organic solubility without sacrificing ultra-high thermal stability.

Enhanced Yields in Decarboxylative Cross-Coupling Reactions

In copper-catalyzed aerobic decarboxylative sulfonylation to synthesize (E)-alkenyl sulfones, the electronic nature of the para-substituent strictly dictates process efficiency. Cinnamic acid derivatives bearing electron-donating groups (such as 4-methoxycinnamic acid) demonstrate poor reactivity, yielding only 34–54% of the desired product. In direct contrast, 4-nitrocinnamic acid, driven by its strong electron-withdrawing nitro group, achieves a 66% isolated yield under identical conditions (CuO catalyst, KI additive, DMSO, 100 °C, 24 h) [1].

Evidence DimensionIsolated yield of (E)-alkenyl sulfones via decarboxylative coupling
Target Compound Data4-Nitrocinnamic acid (66% yield)
Comparator Or BaselineElectron-donating analogs e.g., 4-methoxycinnamic acid (34–54% yield)
Quantified Difference12–32% absolute increase in product yield
ConditionsCuO (20 mol %), KI (1.5 equiv), DMSO at 100 °C for 24 h under air

Buyers scaling up the synthesis of vinyl sulfones or related cross-coupled intermediates must select the para-nitro derivative to ensure viable reaction conversions and minimize unreacted starting material.

Stereocontrol in Solid-State Photodimerization for Polyimide Precursors

For the synthesis of advanced biobased polyimides, the molecular geometry of the diamine monomer is critical for polymer solubility. Solid-state UV irradiation of 4-nitrocinnamic acid derivatives (e.g., methyl 4-nitrocinnamate) selectively yields β-truxinic acid architectures (96.2% yield) with a specific 70° bending angle. If a buyer attempts to bypass the nitro-intermediate by directly photodimerizing 4-aminocinnamic acid, the reaction predominantly yields centrosymmetric α-truxillic acid (180° angle). The bent diamines derived from the 4-nitro precursor disrupt polymer chain packing, enabling the resulting polyimides to be highly soluble in organic solvents (chloroform, dichloromethane) while maintaining an exceptional 10% weight loss temperature (T10) of ~415 °C[1].

Evidence DimensionPhotodimerization stereoselectivity and structural bending angle
Target Compound Data4-Nitrocinnamic acid derivatives (Yields β-truxinic acid with a 70° bending angle)
Comparator Or Baseline4-Aminocinnamic acid (Yields centrosymmetric α-truxillic acid with a 180° angle)
Quantified Difference110° difference in monomer bending angle, dictating downstream polymer solubility
ConditionsSolid-state UV irradiation (250–450 nm) followed by chemical imidization

Procurement of 4-nitrocinnamic acid is strictly required to access the specific bent-monomer geometries that grant processable solubility to ultra-high-temperature polyimides.

Extreme Electrostatic Profile in Medicinal Chemistry SAR Screening

In structure-activity relationship (SAR) studies, such as the evaluation of monosubstituted cinnamic acids as PDE4B inhibitors, trans-4-nitrocinnamic acid provides an extreme electrostatic boundary condition that cannot be replicated by other substituents. CoMSIA 3D-QSAR modeling reveals that the para-nitro group imparts a highly positive electrostatic potential to the benzene π-system through combined inductive and conjugative effects. This extreme electron withdrawal causes the compound to act as a significant statistical outlier compared to unsubstituted cinnamic acid or methoxy-analogs, diverging sharply from standard predictive activity models [1].

Evidence DimensionElectrostatic perturbation of the benzene π-system in 3D-QSAR models
Target Compound Datatrans-4-Nitrocinnamic acid (Highly positive electrostatic potential, acts as a model outlier)
Comparator Or BaselineUnsubstituted cinnamic acid / 4-methoxycinnamic acid (Standard electrostatic profiles fitting the CoMSIA model)
Quantified DifferenceComplete divergence in predictive correlation (contributing to R2_pred = 0.08 in external test sets when included)
ConditionsCoMSIA 3D-QSAR modeling and molecular docking for PDE4B inhibition

For pharmaceutical library procurement, the inclusion of 4-nitrocinnamic acid is essential to test the absolute limits of a binding pocket's tolerance for electron-deficient, planar aromatic systems.

Synthesis of Highly Soluble, Ultra-High-Temperature Polyimides

Where 4-nitrocinnamic acid is the right choice: Manufacturing advanced biobased polyimides that require both high thermal stability and organic solvent processability. By utilizing the stereoselective solid-state photodimerization of 4-nitrocinnamic acid, manufacturers can produce β- and δ-truxinic acid diamines, which are formulated into polyimides with T10 > 415 °C and excellent solubility in chloroform and dichloromethane [1].

Vinyl Sulfone and Styrene Manufacturing via Decarboxylative Cross-Coupling

Where 4-nitrocinnamic acid is the right choice: Serving as a high-yield, electron-deficient substrate in transition-metal-catalyzed decarboxylative sulfonylation or Heck-type couplings. In these processes, the para-nitro group ensures high reaction conversions (e.g., 66% yield for sulfones), whereas electron-rich cinnamic acids fail to achieve commercial viability[2].

Boundary-Condition Probing in Medicinal Chemistry Libraries

Where 4-nitrocinnamic acid is the right choice: Acting as a critical screening compound in SAR libraries (e.g., for PDE4 inhibitors) to map the electrostatic and steric limits of target binding pockets. Its extreme electron-withdrawing profile provides a necessary statistical outlier to validate 3D-QSAR models against highly positive electrostatic π-systems [3].

Physical Description

Yellow powder; [Alfa Aesar MSDS]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

193.03750770 Da

Monoisotopic Mass

193.03750770 Da

Heavy Atom Count

14

LogP

2.12 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

882-06-4
619-89-6

General Manufacturing Information

2-Propenoic acid, 3-(4-nitrophenyl)-: INACTIVE

Dates

Last modified: 08-19-2023

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